N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

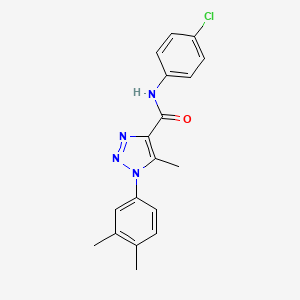

N-(4-Chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative. Its structure comprises a central 1,2,3-triazole ring substituted at the 1-position with a 3,4-dimethylphenyl group, at the 4-position with a carboxamide moiety linked to a 4-chlorophenyl group, and at the 5-position with a methyl group. The compound’s molecular formula is C19H17ClN4O, with a molecular weight of 352.82 g/mol.

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c1-11-4-9-16(10-12(11)2)23-13(3)17(21-22-23)18(24)20-15-7-5-14(19)6-8-15/h4-10H,1-3H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXMGIPQHVALMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H17ClN4O

- Molar Mass : 340.82 g/mol

- CAS Number : 927637-48-7

The biological activity of N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is primarily attributed to its interaction with various biological targets. The triazole ring system is known for its ability to form hydrogen bonds and π–π interactions with amino acid residues in target proteins.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the triazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that substituents on the aromatic rings influence the potency of these compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | MCF-7 | 5.2 | |

| Similar Triazole Derivative | A549 | 3.8 |

The above table summarizes the anticancer activity of N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide compared to similar compounds.

2. Anti-Cholinesterase Activity

The compound has also been evaluated for its anti-cholinesterase activity. Inhibitory assays showed that it effectively inhibited acetylcholinesterase (AChE), an enzyme critical in neurotransmission.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | 12.0 | |

| Donepezil (Standard) | 0.12 |

This table illustrates the comparative efficacy of the compound against AChE.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives:

Study on Anticancer Effects

A study published in a peer-reviewed journal demonstrated that triazole derivatives exhibited potent cytotoxic effects against a variety of cancer cell lines. The presence of electron-withdrawing groups such as chlorine significantly enhanced the anticancer activity of these compounds.

Molecular Docking Studies

Molecular docking studies have revealed that N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can effectively bind to the active sites of target proteins involved in cancer progression and cholinergic signaling pathways. These findings suggest a dual mechanism of action—anticancer and neuroprotective effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents on the triazole ring and the carboxamide side chain. Key examples include:

Key Observations :

- Electron-Withdrawing vs.

- Lipophilicity : Methyl and chloro substituents (e.g., 3,4-dimethylphenyl in the target compound) increase lipophilicity, which may improve membrane permeability compared to fluorine-containing analogs (e.g., CAS 866866-69-5) .

- Melting Points: Triazole-carboxamides with polar substituents (e.g., cyano groups in compound 3a) exhibit higher melting points (133–135°C) due to stronger intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.